molecular formula C13H9NO4 B6388894 4-(3,4-Methylenedioxyphenyl)picolinic acid CAS No. 1258616-24-8

4-(3,4-Methylenedioxyphenyl)picolinic acid

Cat. No.: B6388894
CAS No.: 1258616-24-8
M. Wt: 243.21 g/mol
InChI Key: OZJDIHLFJJVXJA-UHFFFAOYSA-N
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Description

4-(3,4-Methylenedioxyphenyl)picolinic acid is an organic compound that features a picolinic acid moiety substituted with a 3,4-methylenedioxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Methylenedioxyphenyl)picolinic acid typically involves the reaction of 3,4-methylenedioxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a condensation reaction followed by oxidation. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Methylenedioxyphenyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the picolinic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-(3,4-Methylenedioxyphenyl)picolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Methylenedioxyphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxyphenylpropan-2-one: A related compound with similar structural features but different functional groups.

    3-(3,4-Methylenedioxyphenyl)propionic acid: Another similar compound with a propionic acid moiety instead of picolinic acid.

Uniqueness

4-(3,4-Methylenedioxyphenyl)picolinic acid is unique due to its combination of the picolinic acid moiety and the 3,4-methylenedioxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)10-5-9(3-4-14-10)8-1-2-11-12(6-8)18-7-17-11/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJDIHLFJJVXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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